Fungal β-Carbonic Anhydrase Selectivity
Benzene-1,3-disulfonamide demonstrates potent inhibition of the fungal β-class carbonic anhydrase CAS3 from Sordaria macrospora, with a KI value in the range of 54–95 nM. In contrast, the same compound exhibits only moderate inhibition of the bacterial δ-class CA from Thalassiosira weissflogii (KI = 424 nM) and the archaeal γ-class CA (KI = 843 nM) [1][2]. This 4.5- to 8.9-fold difference in potency between fungal and prokaryotic isoforms quantifies a meaningful selectivity profile absent in many broader-spectrum sulfonamide analogs.
| Evidence Dimension | Inhibition constant (KI) |
|---|---|
| Target Compound Data | KI = 54–95 nM (CAS3, fungal) |
| Comparator Or Baseline | KI = 424 nM (δ-CA, bacterial); KI = 843 nM (γ-CA, archaeal) |
| Quantified Difference | 4.5- to 8.9-fold higher potency for fungal versus bacterial/archaeal isoforms |
| Conditions | Stopped-flow CO2 hydration assay; preincubation 15 min |
Why This Matters
This differential isoform inhibition profile supports procurement for antifungal target validation studies where selectivity against host microbial CAs is required.
- [1] Vullo, D., et al. (2020). Sulfonamide Inhibition Studies of the β-Class Carbonic Anhydrase CAS3 from the Filamentous Ascomycete Sordaria macrospora. Molecules, 25(5), 1091. View Source
- [2] BindingDB. (2019). Benzene-1,3-Disulfonamide (BDBM50427224) KI Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50427224 View Source
